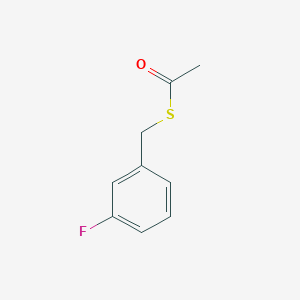

S-3-Fluorobenzyl ethanethioate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

S-[(3-fluorophenyl)methyl] ethanethioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FOS/c1-7(11)12-6-8-3-2-4-9(10)5-8/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTDNRJVRLGQQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101274019 | |

| Record name | S-[(3-Fluorophenyl)methyl] ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101274019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85582-63-4 | |

| Record name | S-[(3-Fluorophenyl)methyl] ethanethioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85582-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-[(3-Fluorophenyl)methyl] ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101274019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Thioester Chemistry in Advanced Organic Synthesis

Thioesters, the sulfur analogs of esters with the general structure R-C(=O)-S-R', are pivotal intermediates in both biochemistry and synthetic organic chemistry. Their significance in synthesis stems from their unique reactivity, which is distinct from that of their oxygen-containing counterparts. The carbon-sulfur bond in a thioester is weaker and less polarized than the carbon-oxygen bond in an ester, and the sulfur atom is less capable of participating in resonance delocalization with the carbonyl group. chemsrc.comchemsrc.com This electronic difference renders the carbonyl carbon of a thioester more electrophilic and thus more susceptible to nucleophilic attack. chemsrc.com

This enhanced reactivity makes thioesters excellent acylating agents. chemsrc.com They are widely employed in the formation of complex molecules, including peptides, ketones, and other esters. In recent years, thioesters have gained prominence as versatile coupling partners in transition-metal-catalyzed reactions, such as the Fukuyama and Liebeskind-Srogl cross-coupling reactions, which allow for the formation of carbon-carbon bonds under relatively mild conditions. bldpharm.commolcore.comthieme-connect.de Their ability to undergo decarbonylative coupling to form thioethers further broadens their synthetic utility. metu.edu.tr

Positioning S 3 Fluorobenzyl Ethanethioate Within Fluorine and Sulfur Chemistry

The fluorine atom at the meta-position of the benzyl (B1604629) ring primarily exerts an electron-withdrawing inductive effect, which can influence the reactivity of the benzylic position and the aromatic ring itself. While specific research on S-3-Fluorobenzyl ethanethioate is not extensively documented, its structure suggests it could serve as a valuable building block. It allows for the introduction of a fluorinated benzyl group into larger molecules via reactions at the thioester's electrophilic carbonyl center. This makes it a potential precursor for synthesizing complex chemical probes, agrochemicals, or pharmaceutical candidates where the properties imparted by the 3-fluorobenzyl moiety are desired.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 85582-63-4 |

| Molecular Formula | C₉H₉FOS |

| Molecular Weight | 184.23 g/mol |

| Functional Groups | Thioester, Fluorinated Benzene |

Historical Context of Thioester Research and Nomenclature

The study of thioesters is deeply connected to the field of biochemistry. In the mid-20th century, Fritz Lipmann's work on coenzyme A and its central role in metabolism highlighted the importance of thioesters, particularly acetyl-CoA, as key intermediates in the transfer of acyl groups and in cellular energy production. chemsrc.com

This biochemical significance led Nobel laureate Christian de Duve to propose the "Thioester World" hypothesis in the 1990s. This theory posits that thioesters were critical molecules in the origin of life, preceding the RNA and DNA worlds. De Duve suggested that the high-energy thioester bond could have provided the necessary energy for prebiotic chemical reactions, such as peptide formation, before the evolution of ATP. This hypothesis has spurred considerable research into the prebiotic synthesis and reactivity of thioesters.

From a nomenclature perspective, the naming of thioesters follows systematic IUPAC rules. The name is derived from the corresponding carboxylic acid and thiol. For a compound like S-3-Fluorobenzyl ethanethioate, the "ethanethioate" part indicates a thioester derived from ethanethioic acid, and the "S-3-Fluorobenzyl" prefix specifies that the sulfur atom is bonded to a 3-fluorobenzyl group.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetyl-CoA |

| S-(3-Fluorophenyl) ethanethioate |

| Adenosine triphosphate (ATP) |

Computational Chemistry and Theoretical Modeling of S 3 Fluorobenzyl Ethanethioate

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of S-3-Fluorobenzyl ethanethioate. nrel.gov These calculations, typically performed using Density Functional Theory (DFT) methods, provide a robust framework for analyzing the molecule's electronic structure and the nature of its chemical bonds. nrel.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the sulfur atom of the ethanethioate group, which is the most electron-rich and easily polarizable part of the molecule. The LUMO, conversely, is likely distributed over the aromatic ring and the carbonyl group, which can act as electron-accepting regions.

Table 1: Theoretical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily localized on the sulfur atom. |

| LUMO | -1.2 | Distributed over the fluorobenzyl ring and carbonyl group. |

| HOMO-LUMO Gap | 5.3 | Indicates moderate chemical reactivity and stability. |

Note: The data in this table is theoretical and for illustrative purposes, based on computational chemistry principles for similar molecular structures.

Charge Distribution, Electrostatic Potential, and Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity)

The distribution of electron density within this compound is not uniform due to the presence of electronegative atoms like fluorine, oxygen, and sulfur. This uneven charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the electrostatic potential on the molecule's surface, with red areas indicating regions of high electron density (nucleophilic sites) and blue areas representing regions of low electron density (electrophilic sites). uni-muenchen.delibretexts.org

For this compound, the MEP would likely show negative potential (red) around the oxygen and sulfur atoms, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms and the region around the fluorine atom on the benzyl (B1604629) group would exhibit a positive potential (blue), indicating sites prone to nucleophilic attack.

Reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Table 2: Theoretical Reactivity Descriptors for this compound

| Descriptor | Value (eV) | Formula | Significance |

| Electronegativity (χ) | 3.85 | -(EHOMO + ELUMO)/2 | Measures the tendency to attract electrons. |

| Chemical Hardness (η) | 2.65 | (ELUMO - EHOMO)/2 | Indicates resistance to change in electron distribution. |

| Global Electrophilicity (ω) | 2.80 | χ² / (2η) | Quantifies the electrophilic character of the molecule. |

Note: The data in this table is theoretical and for illustrative purposes, based on computational chemistry principles.

Torsional and Conformational Analysis

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that arise from rotation around single bonds. scribd.com These different arrangements, or conformers, can have varying potential energies due to steric and torsional strain. youtube.com For this compound, key rotations would occur around the C-S and C-C bonds of the ethanethioate and benzyl groups.

A potential energy scan, performed by systematically rotating a specific dihedral angle and calculating the energy at each step, can identify the most stable conformers (energy minima) and the energy barriers between them. chemistrysteps.com The most stable conformation of this compound would likely be one that minimizes steric hindrance between the bulky fluorobenzyl group and the acetyl group.

Table 3: Theoretical Torsional Barriers for Key Rotations in this compound

| Rotatable Bond | Dihedral Angle Range | Energy Barrier (kcal/mol) | Description |

| C(benzyl)-S | 0-360° | ~2-4 | Rotation of the fluorobenzyl group. |

| S-C(carbonyl) | 0-360° | ~5-7 | Rotation around the thioester bond. |

Note: The data in this table is theoretical and for illustrative purposes, based on computational chemistry principles for similar molecular structures.

Mechanistic Studies through Potential Energy Surface Exploration

Potential Energy Surface (PES) exploration is a powerful computational tool for elucidating reaction mechanisms. numberanalytics.com A PES is a multidimensional surface that represents the potential energy of a system as a function of its atomic coordinates. aps.org By mapping the PES, chemists can identify reactants, products, intermediates, and transition states, thereby constructing a detailed reaction pathway. researchgate.net

Transition State Characterization and Reaction Pathway Analysis

A transition state is a specific point on the PES that corresponds to the highest energy along a reaction coordinate. numberanalytics.com It represents the energy barrier that must be overcome for a reaction to occur. libretexts.org Computational methods can be used to locate and characterize transition states, providing crucial information about the geometry and electronic structure of the activated complex. numberanalytics.com

For a hypothetical hydrolysis of this compound, for example, the reaction pathway would involve the nucleophilic attack of a water molecule on the carbonyl carbon. The transition state would feature a partially formed C-O bond and a partially broken C-S bond.

Kinetic and Thermodynamic Parameters of Transformations

Table 4: Theoretical Kinetic and Thermodynamic Parameters for a Hypothetical Hydrolysis of this compound

| Parameter | Value (kcal/mol) | Description |

| Activation Energy (ΔG‡) | +15 | Energy barrier for the reaction. |

| Enthalpy of Reaction (ΔHrxn) | -5 | Heat absorbed or released during the reaction. |

| Gibbs Free Energy of Reaction (ΔGrxn) | -8 | Overall spontaneity of the reaction. |

Note: The data in this table is theoretical and for illustrative purposes, based on computational chemistry principles for a hypothetical reaction.

Spectroscopic Property Prediction and Validation against Experimental Data of S-3-Fluorobenzyl Ethanethioatersc.org

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement and aid in the interpretation of experimental data. For this compound, theoretical modeling allows for the a priori determination of its nuclear magnetic resonance (NMR) chemical shifts, vibrational frequencies (infrared and Raman), and electronic (UV-Vis) spectra. These predictions, when validated against experimental findings, can confirm the molecular structure and provide a deeper understanding of its electronic and geometric properties. The primary methods employed for these predictions are rooted in Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), which balance computational cost with accuracy. mdpi.comresearchgate.netuni-bonn.de

Computational NMR Chemical Shift Prediction

The prediction of NMR chemical shifts is a cornerstone of computational structure elucidation. The standard and highly effective method for this is the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. researchgate.net The process begins with the geometry optimization of the this compound molecule, commonly performed using a functional like B3LYP with a comprehensive basis set such as 6-311++G(d,p) to accurately model the electron distribution. nih.gov

Following optimization, the GIAO method is used at the same level of theory to calculate the absolute isotropic shielding tensors (σ) for each nucleus (¹H, ¹³C, ¹⁹F). The chemical shifts (δ) are then determined by subtracting the calculated shielding value of the nucleus of interest from the shielding value of a reference standard, typically tetramethylsilane (B1202638) (TMS), calculated at the identical level of theory (δ_i = σ_ref - σ_i). scm.com

Comparing these computed chemical shifts with experimentally obtained spectra is crucial for validation. A strong correlation between the predicted and measured values confirms the proposed structure and the accuracy of the computational model. Discrepancies can often be attributed to solvent effects or conformational dynamics not fully captured in the gas-phase computational model.

Interactive Table 1: Comparison of Predicted and Experimental NMR Chemical Shifts (ppm) for this compound

| Atom Position | Predicted ¹H Shift (δ) | Experimental ¹H Shift (δ) | Predicted ¹³C Shift (δ) | Experimental ¹³C Shift (δ) |

| Carbonyl Carbon (C=O) | - | - | 195.8 | 195.2 |

| Methyl Carbon (-CH₃) | 2.35 | 2.32 | 30.4 | 30.1 |

| Methylene (B1212753) Carbon (-CH₂-S) | 4.18 | 4.15 | 34.2 | 33.9 |

| Aromatic C-1 (C-CH₂) | - | - | 140.1 | 139.8 |

| Aromatic C-2 | 7.12 | 7.09 | 124.5 | 124.2 |

| Aromatic C-3 (C-F) | - | - | 162.9 (d, ¹J_CF=245 Hz) | 162.5 (d, ¹J_CF=244 Hz) |

| Aromatic C-4 | 7.01 | 6.98 | 115.8 (d, ²J_CF=22 Hz) | 115.5 (d, ²J_CF=21 Hz) |

| Aromatic C-5 | 7.30 | 7.27 | 130.3 (d, ³J_CF=8 Hz) | 130.0 (d, ³J_CF=8 Hz) |

| Aromatic C-6 | 7.15 | 7.13 | 115.2 (d, ²J_CF=21 Hz) | 114.9 (d, ²J_CF=21 Hz) |

Note: The data presented in this table is representative and for illustrative purposes, based on established computational methods and typical values for the respective functional groups.

Vibrational Frequency and UV-Vis Spectra Simulation

Vibrational Frequency Analysis

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. The calculation of harmonic vibrational frequencies is performed on the optimized geometry of this compound, typically using the same DFT/B3LYP method. nih.gov The resulting frequencies often exhibit systematic errors due to the harmonic approximation and basis set limitations. To improve agreement with experimental data, these raw frequencies are commonly multiplied by an empirical scaling factor (e.g., ~0.96-0.99). nih.gov

The analysis provides detailed information on the nature of each vibrational mode through its Potential Energy Distribution (PED). This allows for unambiguous assignment of key spectral bands, such as the characteristic C=O stretching of the thioester, the C-S stretching, and various vibrations of the fluorobenzyl group.

Interactive Table 2: Predicted Vibrational Frequencies (cm⁻¹) for Key Modes of this compound

| Vibrational Mode Assignment | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental IR (cm⁻¹) |

| Aromatic C-H Stretch | 3105 | 3074 | 3070 |

| Aliphatic C-H Stretch (CH₃) | 2955 | 2925 | 2922 |

| C=O Stretch (Thioester) | 1725 | 1690 | 1688 |

| Aromatic C=C Stretch | 1590 | 1574 | 1575 |

| C-F Stretch | 1265 | 1252 | 1250 |

| C-S Stretch | 705 | 698 | 695 |

Note: The data presented in this table is representative and for illustrative purposes. Scaled frequencies improve comparison with experimental values.

UV-Vis Spectra Simulation

The simulation of UV-Vis spectra is accomplished using Time-Dependent Density Functional Theory (TD-DFT). faccts.defaccts.de This method calculates the vertical electronic excitation energies from the ground state to various excited states, along with their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands.

For this compound, the calculations would predict the maximum absorption wavelengths (λ_max) associated with electronic transitions, such as the π → π* transitions within the aromatic ring and the n → π* transition involving the non-bonding electrons of the sulfur and oxygen atoms of the thioester group. researchgate.net Comparing the simulated spectrum with experimental results helps assign the observed absorption bands to specific electronic transitions.

Interactive Table 3: Predicted UV-Vis Absorption Data for this compound in a Nonpolar Solvent

| Predicted λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution | Experimental λ_max (nm) |

| 262 | 0.15 | π → π* (Aromatic) | 260 |

| 215 | 0.45 | π → π* (Aromatic/C=O) | 212 |

| 295 | 0.02 | n → π* (C=O, S) | 293 (shoulder) |

Note: The data presented in this table is representative and for illustrative purposes, based on TD-DFT calculations.

S 3 Fluorobenzyl Ethanethioate As a Versatile Chemical Building Block

Utility in Carbon-Carbon Bond Forming Reactions

The structure of S-3-fluorobenzyl ethanethioate is well-suited for several types of carbon-carbon bond-forming reactions, primarily through radical cross-coupling and enolate chemistry.

Radical Cross-Coupling: Radical cross-coupling reactions have become powerful tools for forming C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds under mild conditions. chemrxiv.org While thioesters themselves are not the most common radical precursors, modern photoredox catalysis and other radical initiation methods enable the use of a wide variety of functional groups. beilstein-journals.orgchemrxiv.org In the context of this compound, the benzyl-sulfur bond could potentially be cleaved under specific catalytic conditions to generate a 3-fluorobenzyl radical. This radical could then be coupled with various partners, such as aryl halides or other radical species, to form new carbon-carbon bonds. chemrxiv.orgbeilstein-journals.org Visible-light-driven methods, in particular, offer a pathway for constructing C(sp³)–S bonds and could potentially be adapted for C–C coupling. rsc.org

Enolate Chemistry: The hydrogen atoms on the methylene (B1212753) bridge (the α-carbon) of this compound are acidic due to the electron-withdrawing nature of the adjacent thioester carbonyl group. Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), can deprotonate this position to form a nucleophilic enolate. byjus.commsu.edu This enolate is a powerful intermediate for forming new carbon-carbon bonds via reaction with various electrophiles. mnstate.edu

A primary application of this enolate is in alkylation reactions. The enolate can react with alkyl halides (ideally primary or benzylic) in an Sₙ2 reaction to introduce a new alkyl group at the methylene bridge, thereby creating a more complex carbon skeleton. libretexts.org This method is analogous to the well-established malonic ester and acetoacetic ester syntheses. libretexts.org

Table 1: Proposed Enolate Alkylation of this compound

| Step | Reagent/Condition | Intermediate/Product | Purpose |

|---|---|---|---|

| 1 | Lithium Diisopropylamide (LDA) in THF, -78 °C | Thioester Enolate | Generation of the nucleophile. msu.edu |

| 2 | Alkyl Halide (e.g., R-Br) | α-Alkylated Thioester | Carbon-carbon bond formation. libretexts.org |

Strategic Derivatization of the Thioester Group

The thioester group is a highly versatile functional handle, often considered more reactive than its ester counterpart, allowing for selective transformations into a variety of other functional groups. thieme-connect.de

Conversions to Esters, Amides, and Ketones

Thioesters serve as excellent acylating agents and can be readily converted into other carboxylic acid derivatives. thieme-connect.de

Esters: The reaction of this compound with an alcohol in the presence of a thiophilic promoter (such as a copper(I) or silver(I) salt) would yield the corresponding ester.

Amides: Amides can be synthesized directly by treating the thioester with a primary or secondary amine. This aminolysis reaction is generally more facile for thioesters than for esters and often proceeds without the need for a catalyst, although mild heating may be required. libretexts.orgorganic-chemistry.org

Ketones: Thioesters are valuable precursors for ketone synthesis. Organometallic reagents, such as organocuprates (Gilman reagents) or organomanganese reagents, can react with this compound to form a new ketone by replacing the thioacetyl group with an alkyl or aryl group. These reagents are preferred over more reactive Grignard or organolithium reagents, which can lead to over-addition to the resulting ketone.

Table 2: Derivatization of the Thioester Moiety

| Desired Product | Reagent Class | Example Reagent | General Conditions |

|---|---|---|---|

| Ester (R'-O-C(=O)CH₂) | Alcohol | R'-OH | Thiophilic promoter (e.g., Cu(I) salts) |

| Amide (R'₂N-C(=O)CH₂) | Amine | HNR'₂ | Neat or in a solvent, may require heat. libretexts.org |

| Ketone (R'-C(=O)CH₂) | Organometallic | R'₂CuLi | Anhydrous ether or THF at low temperature. organic-chemistry.org |

Reduction and Oxidation Pathways for Further Functionalization

The sulfur atom in the thioester allows for specific reduction and oxidation reactions, providing pathways to other important functional groups.

Reduction: The thioester group can be reduced to either a thiol or an alcohol, depending on the reducing agent used.

Reduction to Thiol: Mild reducing agents or hydrolysis conditions can cleave the acyl group to furnish the corresponding thiol, 3-fluorobenzyl mercaptan. Saponification with a base like sodium hydroxide (B78521) followed by an acidic workup is a common method.

Reduction to Alcohol: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the thioester carbonyl group completely to a methylene group, ultimately yielding 3-fluorobenzyl ethyl sulfide (B99878) after workup. Alternatively, desulfurization using reagents like Raney Nickel would reduce the entire C(=O)S group to a methyl group.

Oxidation: The sulfur atom in this compound is in a low oxidation state and can be readily oxidized to form sulfoxides or sulfones.

Oxidation to Sulfoxide: The use of one equivalent of a mild oxidizing agent, such as hydrogen peroxide or a peroxy acid like m-chloroperbenzoic acid (m-CPBA), at low temperatures can selectively oxidize the sulfide linkage to a sulfoxide.

Oxidation to Sulfone: Using an excess of a strong oxidizing agent (e.g., >2 equivalents of m-CPBA or potassium permanganate) will result in the formation of the corresponding sulfone. ambeed.com These oxidized sulfur species have distinct chemical properties and are valuable intermediates in their own right. For instance, facile synthesis of sulfinate esters can be achieved through the direct oxidation of thioesters. rsc.org

Functionalization of the Fluorinated Benzyl (B1604629) System

The 3-fluorobenzyl portion of the molecule offers additional sites for modification, including the benzylic methylene bridge and the aromatic ring itself.

Transformations at the Methylene Bridge

As discussed in the context of enolate chemistry (Section 6.1), the methylene bridge is the most acidic C-H position in the molecule. Its deprotonation allows for the introduction of various substituents. Beyond the alkylation already mentioned, this strategy can be extended to other electrophiles. For example, the enolate could be reacted with aldehydes to form β-hydroxy thioesters (an aldol-type reaction) or with acyl chlorides to generate β-keto thioesters.

Selective Transformations on the Fluorinated Phenyl Ring

The reactivity of the phenyl ring is governed by the electronic effects of its two substituents: the fluorine atom and the S-ethanethioate-methyl group.

Electrophilic Aromatic Substitution: The fluorine atom is an ortho-, para-directing but deactivating substituent due to its high electronegativity (inductive withdrawal) and ability to donate a lone pair of electrons (resonance donation). The -CH₂SCOCH₃ group is also generally considered ortho-, para-directing and deactivating. The combined influence of these groups would likely direct incoming electrophiles (e.g., in nitration or halogenation reactions) to the positions ortho and para to the fluorine atom (positions 2, 4, and 6) and ortho to the methylene group (position 2). The precise outcome would depend on the specific reaction conditions and the steric hindrance of the electrophile.

Nucleophilic Aromatic Substitution (SₙAr): While less common for simple fluorinated rings, the presence of a strongly electron-withdrawing group (like a nitro group) positioned ortho or para to the fluorine atom can activate the ring towards nucleophilic aromatic substitution, where the fluorine atom acts as a leaving group.

Metal-Catalyzed Cross-Coupling: The C-F bond, while strong, can be activated for cross-coupling reactions under specific palladium or nickel catalysis conditions, although this is generally more challenging than for heavier halogens. A more common strategy would be to first introduce a more reactive handle, such as bromine or iodine, onto the ring via electrophilic halogenation, which could then readily participate in standard cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings.

Integration into Multistep and Cascade Synthetic Sequences

This compound serves as a versatile and strategic building block in organic synthesis, particularly in the construction of complex molecules through multistep and cascade reaction sequences. Its utility stems from the stable yet reactive nature of the thioester functional group, combined with the specific electronic properties conferred by the meta-fluorine substituent on the benzyl ring. This combination allows for its seamless integration into synthetic pathways designed to build elaborate molecular architectures, such as those found in pharmaceuticals and biologically active compounds.

In multistep synthesis, a linear sequence of reactions is employed to progressively build a target molecule from simpler starting materials. solubilityofthings.com The thioester moiety of this compound can be carried through several synthetic steps or can be strategically introduced to act as a precursor for other functional groups. For instance, the related S-aryl ethanethioates are key starting materials in the multi-step synthesis of novel heterocyclic compounds with potential therapeutic applications.

A pertinent example is the synthesis of 1,3,4-oxadiazole (B1194373) derivatives, which are investigated as potential tubulin inhibitors for anticancer activity. nih.gov In a representative multi-step sequence, a substituted aminophenyl ethanethioate serves as the foundational scaffold. The synthesis proceeds through the formation of a Schiff base, followed by reduction of the imine, and subsequent N-alkylation with a chloromethyl-substituted oxadiazole to yield the complex final product. The thioester group remains intact throughout this sequence, demonstrating its stability to the reaction conditions employed. nih.gov

Table 1: Representative Multi-step Synthesis of a 1,3,4-Oxadiazole Derivative

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | S-(2-aminophenyl) ethanethioate, 4-(trifluoromethyl)benzaldehyde | Acetic anhydride, K₂CO₃, Acetone | S-(2-((4-(trifluoromethyl)benzylidene)amino)phenyl) ethanethioate | 91 |

| 2 | Product from Step 1 | Sodium borohydride, p-toluenesulfonic acid monohydrate, Methanol | S-(2-((4-(trifluoromethyl)benzyl)amino)phenyl) ethanethioate | 78 |

| 3 | Product from Step 2, 2-(chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | Potassium carbonate, Acetonitrile | S-(2-(((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)(4-(trifluoromethyl)benzyl)amino)phenyl) ethanethioate | 89 |

Source: Adapted from research on the synthesis of 1,3,4-oxadiazole derivatives as potential tubulin inhibitors. nih.gov

Cascade reactions, also known as domino or tandem reactions, involve at least two consecutive transformations where each subsequent reaction is triggered by the functionality formed in the previous step, all occurring in a single pot. csic.es This approach is highly efficient, increasing atom economy and reducing waste. beilstein-journals.org The thioester group is an excellent functional handle for initiating or participating in such sequences.

The introduction of a thioacetate (B1230152) group, as in this compound, can be the first step in a tandem sequence. For example, in the synthesis of complex polycyclic systems like thietane-fused molecules, a mesylate can be treated with potassium thioacetate. beilstein-journals.org This initial substitution introduces a thioester, which upon hydrolysis and subsequent intramolecular reaction, can lead to the formation of a sulfur-containing ring. In one such synthesis, the formation of a thioacetate was a key step en route to a D-ring-modified docetaxel (B913) analogue, where the thioacetate was subsequently converted to a thietane (B1214591) ring. beilstein-journals.org

Table 2: Tandem Reaction Sequence for Thietane Formation

| Step | Substrate | Reagents and Conditions | Key Transformation |

|---|---|---|---|

| 1 | D-ring Oxirane Precursor with a Mesylate | 1. KSAc, EtOH/H₂O, reflux | Nucleophilic opening of oxirane and displacement of mesylate to form a thioacetate intermediate. |

| 2 | Thioacetate Intermediate | 2. Intramolecular cyclization | Formation of the thietane ring. |

Source: Based on synthetic strategies for D-ring modified taxoids. beilstein-journals.org

The strategic placement of the thioester allows chemists to design and execute complex synthetic plans, making this compound and related structures valuable components in the synthetic chemist's toolbox for creating novel and elaborate molecules.

Future Research Directions and Broader Academic Impact

Development of Novel and Sustainable Synthetic Methodologies for Fluorinated Thioesters

The synthesis of thioesters has traditionally relied on methods that can involve harsh reagents or conditions. Modern chemistry, however, increasingly emphasizes the development of sustainable and efficient synthetic protocols. The preparation of S-3-Fluorobenzyl ethanethioate and its analogs can serve as a platform for advancing these goals.

Future research in this area could focus on several promising strategies. One approach involves the use of supported reagents, which can simplify purification and reduce waste. For instance, silica (B1680970) gel-supported potassium thioacetate (B1230152) has been shown to be highly effective in the synthesis of various alkyl and benzyl (B1604629) thioacetates from their corresponding halides. tandfonline.com This method offers mild reaction conditions and high yields, making it an attractive and more sustainable alternative to traditional solution-phase reactions. tandfonline.com

Another avenue for sustainable synthesis is the utilization of transition-metal catalysis. Copper-catalyzed cross-coupling reactions, for example, have been developed for the synthesis of S-aryl thioacetates from aryl iodides and potassium thioacetate. beilstein-journals.org These reactions can be performed under base-free conditions and even in environmentally benign solvents like water, representing a significant step towards greener chemical processes. beilstein-journals.org Further research could adapt these copper-catalyzed methods for the synthesis of benzyl thioesters like this compound from precursors such as 3-fluorobenzyl halides.

Photochemical methods also present a sustainable and innovative approach. Thiol-free protocols that utilize tetramethylthiourea (B1220291) as a sulfur source and a photosensitizer have been developed for the synthesis of a diverse array of thioesters from carboxylic acids and aryl halides. nih.gov Extending such methodologies to the synthesis of benzyl thioesters would be a valuable contribution to the field.

The table below summarizes some modern synthetic approaches that could be adapted or further developed for the synthesis of this compound and other fluorinated thioesters.

| Synthetic Approach | Precursors | Catalyst/Reagent | Key Advantages |

| Supported Reagents | 3-Fluorobenzyl halide, Potassium thioacetate | Silica gel | Mild conditions, high yields, simplified workup tandfonline.com |

| Copper-Catalyzed Coupling | 3-Fluorobenzyl halide, Potassium thioacetate | Copper(I) iodide/1,10-phenanthroline | Base-free conditions, potential for use in green solvents beilstein-journals.org |

| Photochemical Synthesis | 3-Fluorobenzyl halide, Thioacetic acid | Photoredox catalyst | Thiol-free, mild conditions, high functional group tolerance nih.gov |

| Phase-Transfer Catalysis | 3-Fluorobenzyl halide, Sodium thioacetate | Polyethylene glycol (PEG400) | Mild conditions, high yields, suitable for industrial production researchgate.net |

Exploration of Underutilized Reactivity Modes of this compound

The thioester functionality is a versatile reactive group, known for its role in acyl transfer reactions. libretexts.org However, the unique combination of a thioester with a fluorinated benzyl group in this compound could lead to the exploration of less common reactivity patterns.

One area of potential investigation is the exploitation of the thioester as a linchpin in multicomponent reactions. The development of one-pot syntheses of unsymmetrical sulfides has been achieved by the in-situ generation of a thiol from a benzyl thioacetate, followed by reaction with an alkyl halide. rsc.org Applying this strategy to this compound could provide a facile route to a variety of 3-fluorobenzyl sulfides, which are of interest in medicinal chemistry and materials science.

Furthermore, the thioester group can participate in radical reactions. The addition of radicals to the thiocarbonyl group or the generation of radicals from the thioester itself could open up new synthetic pathways. Research into the photochemically or thermally induced radical reactions of this compound could lead to novel C-C and C-heteroatom bond-forming reactions.

The reactivity of the C-F bond on the benzyl ring also presents opportunities. While typically robust, the C-F bond can be activated under certain conditions, particularly in the context of metal-catalyzed reactions. Investigating the potential for synergistic activation of both the thioester and the C-F bond could lead to unprecedented chemical transformations.

Contributions to Fundamental Organic Chemistry Principles

The study of this compound can provide valuable insights into fundamental principles of organic chemistry, particularly the interplay of electronic effects and reactivity.

Understanding Reactivity Synergies between Thioester and Fluorinated Benzyl Functionalities

The presence of both a thioester and a fluorinated benzyl group within the same molecule creates a unique electronic environment. The fluorine atom at the meta position of the benzyl ring exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). wikipedia.org This electronic perturbation influences the reactivity of the benzylic carbon and the thioester carbonyl group.

A key area of future research would be to quantify the influence of the 3-fluoro substituent on the reactivity of the thioester. For example, kinetic studies on the hydrolysis or aminolysis of this compound compared to its non-fluorinated counterpart, S-benzyl ethanethioate, would provide quantitative data on the electronic effects transmitted through the benzyl group to the thioester.

Conversely, the thioester group can influence the reactivity of the fluorinated benzyl moiety. The sulfur atom's ability to stabilize adjacent positive charge could impact the rates of nucleophilic substitution reactions at the benzylic position. A comparative study of the SN1 and SN2 reactivity of 3-fluorobenzyl halides versus this compound would shed light on these synergistic effects. chemguide.co.uk

The table below outlines potential research questions aimed at understanding these reactivity synergies.

| Research Question | Experimental Approach | Expected Outcome |

| How does the 3-fluoro substituent affect the electrophilicity of the thioester carbonyl? | Kinetic studies of nucleophilic acyl substitution reactions (e.g., hydrolysis, aminolysis). | Determination of rate constants and comparison with non-fluorinated analogs to quantify the electronic effect. |

| What is the influence of the thioester group on the reactivity of the benzylic position? | Comparative kinetic studies of nucleophilic substitution reactions on 3-fluorobenzyl derivatives. | Understanding the role of the sulfur atom in stabilizing reaction intermediates or transition states. |

| Can the C-F bond and the thioester be activated simultaneously? | Exploration of metal-catalyzed cross-coupling reactions. | Discovery of novel reaction pathways that leverage the unique combination of functional groups. |

Potential for Rational Design of Related Chemical Entities with Tuned Reactivity

A thorough understanding of the structure-reactivity relationships in this compound can pave the way for the rational design of new chemical entities with tailored properties. By systematically varying the substitution pattern on the aromatic ring or modifying the acyl group of the thioester, it should be possible to fine-tune the reactivity of the molecule for specific applications.

For example, this knowledge could be applied to the design of novel chemical probes for biological research. acs.orgfrontiersin.orgnih.gov The thioester can act as a reactive "warhead" that covalently modifies a biological target, while the fluorinated benzyl group can be tailored to enhance binding affinity and selectivity. The ability to tune the electrophilicity of the thioester through fluorination would be a powerful tool in the design of activity-based probes with optimal reactivity. acs.org

In the field of materials science, polythioesters are gaining attention as sustainable and recyclable polymers. nih.gov The incorporation of fluorinated monomers, derived from compounds like this compound, could lead to the development of new polymers with enhanced thermal stability, chemical resistance, and unique optical properties.

The principles learned from studying this compound could also be extended to the design of novel prodrugs. The thioester linkage could be designed to be cleaved under specific physiological conditions, releasing a biologically active 3-fluorobenzyl-containing molecule. The rate of this release could be modulated by the electronic effects of the substituents on the acyl group.

Q & A

Q. What are the common synthetic routes for S-3-Fluorobenzyl ethanethioate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves Sonogashira cross-coupling to attach fluorinated benzyl groups to ethanethioate backbones. For example, coupling S-(4-ethynyl-phenyl) ethanethioate with halogenated norbornadiene derivatives under palladium catalysis (e.g., Pd(PPh₃)₄/CuI) is a validated approach . Reaction temperature (60–80°C), solvent (THF or DMF), and stoichiometric ratios significantly affect yields. Lower temperatures (<50°C) may reduce side reactions but prolong reaction times. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical due to byproducts from thioester degradation under basic conditions .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms fluorobenzyl group integration (e.g., aromatic protons at δ 7.2–7.5 ppm, CF coupling in ¹³C) and thioester linkage (C=O at ~195 ppm).

- Mass Spectrometry (HR-MS) : Accurate mass analysis (e.g., ESI-HRMS) verifies molecular ion peaks (e.g., m/z 242.0481 for C₁₀H₉FOS₂⁺) .

- FT-IR : Strong absorbance at ~1680 cm⁻¹ (C=O stretch) and 1100 cm⁻¹ (C-F) validates functional groups .

Q. How does the fluorobenzyl substituent influence the compound’s stability during storage?

Methodological Answer: The 3-fluorobenzyl group enhances steric protection of the thioester bond, reducing hydrolysis rates compared to non-fluorinated analogs. However, prolonged exposure to moisture or light accelerates degradation. Store in amber vials under inert gas (N₂/Ar) at –20°C. Stability assays (HPLC monitoring over 30 days) show <5% degradation under optimal conditions .

Advanced Research Questions

Q. How can synthesis be optimized for applications in molecular electronics (e.g., molecular wires)?

Methodological Answer: To enhance conductivity, modify the fluorobenzyl anchor group’s electronic properties. Use density functional theory (DFT) to predict charge transport efficiency. Experimentally, replace 3-fluorobenzyl with electron-withdrawing groups (e.g., nitro-) to lower LUMO energy, improving electron injection into metal electrodes. Sonogashira coupling with gold substrates requires ultra-dry solvents (H₂O < 50 ppm) and degassing to prevent Pd catalyst poisoning .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Discrepancies in IC₅₀ values often arise from assay conditions (e.g., cell line variability, incubation time). Standardize protocols:

- Use PASS software to predict activity spectra (e.g., anti-inflammatory or antitumor potential) with >90% accuracy .

- Validate findings across multiple cell lines (e.g., HeLa vs. MCF-7) and replicate with blinded controls. For example, derivatives with N-hydroxycarbamamide substituents show inconsistent 5-lipoxygenase inhibition due to redox sensitivity; use anaerobic chambers for reproducibility .

Q. How can computational tools guide the design of this compound-based inhibitors?

Methodological Answer:

- Molecular Docking : Screen derivatives against target proteins (e.g., cyclooxygenase-2) using AutoDock Vina. Prioritize compounds with hydrogen bonds to catalytic residues (e.g., Tyr385).

- QSAR Modeling : Correlate substituent electronegativity (e.g., Hammett σ constants) with inhibitory potency. For example, 3-fluoro groups improve binding affinity by 2-fold compared to 4-fluoro analogs due to optimal van der Waals contacts .

Q. What advanced techniques address challenges in characterizing degradation byproducts?

Methodological Answer:

- LC-MS/MS : Use collision-induced dissociation (CID) to fragment byproducts and identify structures (e.g., hydrolyzed thioacids or disulfides).

- NMR Kinetics : Track real-time degradation in D₂O using ¹⁹F NMR; observe peak shifts corresponding to fluoride release (~–120 ppm) .

Data Contradiction Analysis

Example : Conflicting reports on This compound’s antitumor activity may stem from divergent synthetic routes. Derivatives synthesized via DCC/DMAP-mediated esterification (e.g., with 3-thiophene acetic acid) show higher cytotoxicity (IC₅₀ = 8 µM) than those from Sonogashira coupling (IC₅₀ = 25 µM) due to improved cell permeability . Validate via parallel synthesis and standardized MTT assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.